molecular formula C17H15N5O3 B2748693 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1211278-08-8

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Numéro de catalogue: B2748693
Numéro CAS: 1211278-08-8
Poids moléculaire: 337.339
Clé InChI: UKJBRHQDWXGMKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

The synthesis of novel derivatives, including the specified chemical compound, highlights a focus on developing agents with potential antimicrobial activities. These compounds, characterized by their structural elements such as the pyrazole, oxadiazole, and benzofuran moieties, have been synthesized and screened for their antibacterial and antifungal properties against various Gram-positive and Gram-negative bacteria and fungi. This research underlines the importance of these compounds in the exploration of new antimicrobial agents, given the ongoing challenge of antibiotic resistance (Siddiqui et al., 2013).

Antibacterial and Antifungal Screening

Further studies have expanded on the antimicrobial potential of compounds bearing the benzofuran and pyrazole units. These studies encompass the synthesis of derivatives and their in vitro screening for activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The synthesis approach and the biological evaluations suggest a promising avenue for the development of new therapeutic agents aimed at combating infections caused by resistant strains of bacteria (Idrees et al., 2020).

Antitubercular Activity

Another dimension of research involves the design and synthesis of benzofuran and benzo[d]isothiazole derivatives for the inhibition of Mycobacterium tuberculosis DNA GyrB, a key enzyme in the bacterial DNA replication process. This research highlights the potential of these compounds in the treatment of tuberculosis, offering a new approach to tackling this persistent global health issue. The compounds were subjected to various assays to evaluate their efficacy against the tuberculosis bacterium, showing significant promise as inhibitors of bacterial growth (Reddy et al., 2014).

Exploration of Anti-influenza Activity

In the realm of antiviral research, benzamide-based derivatives have been synthesized and evaluated for their activity against the influenza A virus (H5N1 subtype), commonly known as bird flu. This work demonstrates the potential utility of these compounds in the development of new antiviral drugs, especially in the context of emerging and re-emerging viral threats. The study identified several compounds with significant antiviral activities, offering insights into the design of future antiviral agents (Hebishy et al., 2020).

Antioxidant Evaluation

Research has also delved into the antioxidant properties of certain 1,3,4-oxadiazole derivatives, highlighting the relevance of these compounds in mitigating oxidative stress. Oxidative stress is implicated in various chronic diseases, and the antioxidant capabilities of these compounds could have therapeutic implications. The study emphasizes the potential health benefits of these derivatives beyond their antimicrobial and antiviral activities (Bondock et al., 2016).

Propriétés

IUPAC Name

N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-10(2)22-8-7-12(21-22)16-19-20-17(25-16)18-15(23)14-9-11-5-3-4-6-13(11)24-14/h3-10H,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBRHQDWXGMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.